2-Chloro-4-ethenyl-1-methoxybenzene
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Overview
Description
2-Chloro-4-ethenyl-1-methoxybenzene is an organic compound with the molecular formula C9H9ClO It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, an ethenyl group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-ethenyl-1-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 4-ethenyl-1-methoxybenzene, where chlorine is introduced to the benzene ring in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction is carried out under controlled conditions to ensure selective substitution at the desired position .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from benzene derivatives. The process includes steps like Friedel-Crafts alkylation, followed by chlorination and methoxylation reactions. Each step requires specific reagents and conditions to achieve high yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), converting the ethenyl group to an ethyl group.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3
Reduction: H2, Pd/C
Substitution: NaOCH3, NaOEt
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Ethyl derivatives
Substitution: Various substituted benzene derivatives
Scientific Research Applications
2-Chloro-4-ethenyl-1-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Chloro-4-ethenyl-1-methoxybenzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound acts as an electron-rich aromatic system, facilitating the attack of electrophiles on the benzene ring. The presence of the methoxy group enhances the electron density on the ring, making it more reactive towards electrophiles .
Comparison with Similar Compounds
- Benzene, 1-chloro-4-methoxy-
- Benzene, 1-ethenyl-4-methoxy-
- Benzene, 1-ethynyl-4-methoxy-
Comparison: 2-Chloro-4-ethenyl-1-methoxybenzene is unique due to the specific positions of its substituents, which influence its reactivity and applications. Compared to Benzene, 1-chloro-4-methoxy-, the presence of the ethenyl group in this compound introduces additional reactivity, making it suitable for different types of chemical reactions .
Properties
IUPAC Name |
2-chloro-4-ethenyl-1-methoxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c1-3-7-4-5-9(11-2)8(10)6-7/h3-6H,1H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEAQVEYNUAWUMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40456860 |
Source
|
Record name | Benzene, 2-chloro-4-ethenyl-1-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40456860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80122-42-5 |
Source
|
Record name | Benzene, 2-chloro-4-ethenyl-1-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40456860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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